Product packaging for Glycerol(Cat. No.:CAS No. 153050-05-6)

Glycerol

Cat. No.: B170290
CAS No.: 153050-05-6
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol, also known as glycerin or 1,2,3-Propanetriol, is a simple triol compound with the molecular formula C3H8O3 . It is a colorless, odorless, viscous, and sweet-tasting liquid that is miscible with water and hygroscopic, meaning it readily absorbs moisture from the air . Its chemical structure consists of a three-carbon chain with a hydroxyl group (-OH) bonded to each carbon, classifying it as a trihydric alcohol . This structure is the backbone of all lipids known as triglycerides . This compound is an indispensable reagent in research and industrial laboratories due to its unique combination of properties. It serves as an excellent solvent for a wide range of materials, including iodine, bromine, tannins, and alkaloids . Its hygroscopic nature makes it a valuable humectant for maintaining moisture in cell cultures and various biochemical preparations . Furthermore, this compound can be used to increase the viscosity of aqueous solutions and as a non-toxic cryoprotectant for the preservation of biological tissues, such as red blood cells and tissue grafts, at low temperatures . In the field of biotechnology, this compound has been incorporated as a key viscosity-enhancing component in bio-ink formulations for 3D bioprinting . It also finds extensive application as a substrate or nutrient in microbial fermentation processes to produce valuable compounds like 1,3-propanediol, butanol, and hydrogen gas . Key Research Applications: • Cryopreservation: Used as a stabilizing agent for preserving enzymes, red blood cells, and tissue grafts against freeze-thaw damage . • Microbiology & Fermentation: Serves as a carbon source in culture media for the production of biofuels (e.g., butanol, hydrogen) and biochemicals (e.g., 1,3-propanediol, succinic acid) . • Pharmaceutical Research: Functions as a humectant, solvent, and thickening agent in the preparation of syrups, tinctures, and ointments . • Biotechnology: Acts as a component of bio-inks in bioprinting and as a reagent in the extraction of botanical compounds . • Chemical Synthesis: A key renewable feedstock for synthesizing derivatives like this compound carbonate, acrolein, and epichlorohydrin . This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic procedures, drug administration, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B170290 Glycerol CAS No. 153050-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Glycerol in Green Chemistry and Sustainable Processes

Glycerol (B35011) as a Sustainable Reaction Medium and Solvent

This compound's characteristics position it as an attractive sustainable reaction medium and solvent for a wide range of chemical transformations. Its non-volatility, non-hazardous nature, recyclability, and compatibility with various organic and inorganic compounds contribute to its appeal in designing environmentally benign processes. tandfonline.com The use of this compound as a solvent can lead to improved product yields and selectivities in many reactions. tandfonline.comunina.it Furthermore, it can facilitate catalyst recycling and enable the use of non-conventional heating methods like microwave irradiation. tandfonline.comunina.it

Despite its advantages, challenges such as high viscosity and limited solubility for highly hydrophobic compounds and gases can hinder its large-scale industrial adoption. tandfonline.com However, ongoing research aims to overcome these limitations through the development of this compound-based solvent systems and optimized reaction conditions. tandfonline.com

Mechanistic Studies of this compound as a Green Solvent in Organic Transformations

Mechanistic studies have provided insights into the role of this compound in facilitating organic transformations. Its ability to form strong hydrogen bonds is a key factor contributing to enhanced reactivity in many reactions. researchgate.netresearchgate.net this compound's polarity allows it to dissolve a broad spectrum of substances, including both organic substrates and inorganic salts, often eliminating the need for phase transfer agents. uniovi.es Studies involving reactions like the Suzuki cross-coupling have explored how solvent type and polarity, influenced by this compound and its derivatives, affect reaction performance and product extraction yields. tandfonline.comresearchtrends.net Substrate solubility in the this compound-based solvent is often a critical factor determining product yield, while product solubility dictates the effectiveness of extraction methods. tandfonline.comresearchtrends.net

Applications of this compound in Heterogeneous and Homogeneous Catalysis

This compound has been successfully employed as a sustainable reaction medium in both catalytic and non-catalytic organic syntheses. tandfonline.comresearchtrends.net It serves as a versatile solvent for a wide variety of organic reactions and synthesis methodologies. tandfonline.comresearchtrends.net In catalytic systems, this compound can facilitate the solubilization of metal complex catalysts, as well as acid and basic catalysts. csic.es

In heterogeneous catalysis, this compound's use can enable easy separation and recycling of solid catalysts. mdpi.comacs.org For instance, studies have demonstrated the successful application of heterogeneous catalysts like supported Pt-Bi catalysts for this compound oxidation and Ru and Cu based catalysts for the hydrogenolysis of this compound to 1,2-propanediol in this compound medium. acs.org Lanthanum cation-exchanged montmorillonite (B579905) has shown high activity for the acetylation of this compound, and AlOₓ-embedded copper nanoparticle catalysts have been used for the aerobic oxidation of diacetylglycerols. acs.org These heterogeneous catalysts can often be separated by simple filtration and reused without significant loss of activity. acs.org

This compound has also been explored in homogeneous catalysis. While homogeneous catalysts can offer high efficiency, heterogeneous alternatives are often sought for easier recycling and reduced costs. rsc.org However, this compound can favor the solubilization of homogeneous metal complex catalysts. csic.es

This compound can also act as a hydrogen source in metal-catalyzed transfer hydrogenation reactions, offering a safer and more environmentally friendly alternative to traditional hydrogen sources like 2-propanol or formic acid/triethylamine mixtures. mdpi.com

This compound in Separation Processes and Extraction Technologies

This compound plays a role in various separation processes and extraction technologies, often as a solvent or a component of a solvent system. Its unique properties, such as high polarity and low miscibility with less polar organic solvents, can be leveraged for effective product separation. preprints.orguniovi.es

In the context of biodiesel production, where this compound is a byproduct, various separation techniques are employed for its recovery and purification, including distillation, evaporation, centrifugation, solvent extraction, and membrane separation. nih.govmdpi.compemacprojects.com Acidification followed by neutralization and solvent extraction is a commonly used purification method. nih.gov Adsorption with suitable materials has also emerged as an interesting alternative, avoiding the use of water and reducing liquid effluents. mdpi.com

This compound can also be used as an extracting medium for natural products. Aqueous this compound solutions have been explored for the extraction of bioactive compounds like flavonoids and phenolics from plant biomass, demonstrating effectiveness comparable to or exceeding that of other solvents like ethanol (B145695). ajgreenchem.com The concentration of this compound in water can influence the polarity of the solvent system, affecting the extraction efficiency of compounds with different polarities. ajgreenchem.com

Furthermore, this compound has been incorporated into extraction processes for the recovery of valuable chemicals, such as volatile fatty acids, from aqueous solutions, sometimes involving an intermediate solvent phase. researchgate.net

Integration of this compound as a Solvent in Materials Chemistry

This compound and this compound-based solvents are finding applications in materials chemistry, particularly in the synthesis and processing of new materials. Its ability to dissolve a wide range of substances and its favorable environmental profile make it a suitable medium for various material synthesis routes.

For instance, this compound has been used as a green solvent in the synthesis of organometallic and coordination compounds, where its properties like viscosity and solubility are advantageous. preprints.org Its use can be particularly beneficial when dealing with metal complexes, where some high-boiling-point green solvents might be unsuitable. preprints.org Additionally, this compound's compatibility with various functional groups makes it a relevant solvent in the development of new materials and intermediates. preprints.org

This compound-Based Solvents and Derivatives for Green Applications

The limitations of using pure this compound in certain applications, such as its high viscosity and limited solubility for some non-polar compounds, have led to the development of this compound-based solvents and derivatives. tandfonline.com By modifying the this compound structure, it is possible to tailor the properties of the resulting solvents while retaining their sustainable nature. researchtrends.net This approach expands the scope of applications for this compound-derived green solvents in various chemical processes. tandfonline.comresearchtrends.net

Synthesis of this compound-Derived Green Solvents

A variety of this compound-derived green solvents have been synthesized to overcome the limitations of pure this compound and to tune solvent properties for specific applications. These derivatives are often designed by modifying the hydroxyl groups of this compound through reactions such as etherification and esterification. researchtrends.netsci-hub.se

Examples of this compound derivatives explored as green solvents include this compound ethers and this compound esters (like diacetin (B166006) and triacetin). tandfonline.comsci-hub.seresearchgate.net The synthesis of these derivatives allows for variations in polarity and other physicochemical properties, enabling their use in a broader range of organic transformations and separation processes. tandfonline.comresearchtrends.netsci-hub.se

Synthetic methodologies for this compound derivatives often involve reactions starting from this compound or related compounds like epichlorohydrin (B41342). researchgate.netacs.org For example, this compound monoethers can be synthesized from glycidol (B123203) and alcohols using various catalysts. rsc.org The synthesis of this compound triethers, such as 1,2,3-triethoxypropane, has also been reported through multi-step processes, demonstrating improved yields compared to earlier methods. acs.org The development of efficient and environmentally friendly synthetic routes for these this compound-derived solvents is an active area of research. acs.orgrsc.org

Performance Evaluation and Green Metrics of this compound-Based Reaction Media

Research has demonstrated that this compound can serve as a successful solvent in a wide array of catalytic and non-catalytic organic syntheses, often yielding comparable or even superior efficiency and selectivity compared to conventional organic solvents. researchgate.netuniovi.es For instance, this compound has been effectively employed in cross-coupling reactions catalyzed by transition metals like palladium, copper, and nickel. unina.it In Suzuki-Miyaura coupling reactions, using this compound as a solvent has shown high yields of products like 1,1′-biphenyl. unina.it

The polarity of this compound and its derivatives significantly influences reaction performance and product extraction yields. tandfonline.comtandfonline.comtandfonline.comcdnsciencepub.com The solubility of substrates in the solvent is a critical factor determining product yield, while product solubility in the reaction solvent affects the efficiency of its extraction. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Studies involving this compound-triacetin mixtures have shown that tuning the solvent polarity by adjusting the ratio of these components can optimize reactant solubility and product yields in various organic transformations. cdnsciencepub.com

This compound's compatibility with various catalysts, including homogeneous and heterogeneous systems, is another important aspect of its performance. unina.itchemicalpapers.com It has been successfully used with palladium, copper, and nickel catalysts in cross-coupling reactions, enabling the recycling of both the catalyst and the solvent system. unina.it In biocatalytic reactions, this compound has demonstrated performance comparable to water, for example, in asymmetric reduction processes. tandfonline.comresearchgate.net

Evaluating the "greenness" of this compound-based reaction media involves applying specific metrics that assess environmental impact and sustainability. These metrics consider factors such as resource renewability, waste generation, energy consumption, and the toxicity and biodegradability of the chemicals involved. plos.org this compound, being a renewable byproduct of biodiesel production, inherently scores well in terms of resource renewability. capes.gov.brresearchgate.netisuschem.itrsc.orgmdpi.comresearchtrends.net Its biodegradability and non-toxic nature further contribute to its positive environmental profile. mdpi.comresearchgate.netisuschem.itrsc.orgtandfonline.comtandfonline.comresearchtrends.netchemicalpapers.com

Life cycle assessment (LCA) and techno-economic analysis (TEA) are crucial tools for comprehensively evaluating the sustainability of this compound-based processes. These analyses consider the entire process, from raw material sourcing to product formation and waste disposal. Studies applying these metrics to this compound valorization processes, such as the conversion of this compound to glycidol or acrylic acid, provide insights into their environmental and economic viability compared to conventional routes. rsc.orgpolimi.itrsc.orgrsc.org For example, a continuous-flow process for glycidol production from this compound has been shown to exhibit higher yield and reaction mass intensity, indicating a "greener" process due to improved efficiency and resource utilization. rsc.orgpolimi.it This method also demonstrated advantages in terms of green metrics such as stoichiometric factor, atom economy, and mass recovery. polimi.it

Challenges in the widespread adoption of this compound as a reaction medium include its high viscosity at ambient temperature and the limited solubility of highly hydrophobic compounds and gases in pure this compound. tandfonline.comtandfonline.comchemicalpapers.com However, the development of this compound derivatives with modified properties, such as lower viscosity and altered polarity, can help overcome these limitations and improve reaction performance and product isolation. tandfonline.comtandfonline.comresearchgate.net

Detailed research findings often involve comparing the performance of this compound with other solvents in specific reactions. For instance, in the asymmetric reduction of ethyl acetoacetate (B1235776), this compound and its derivatives have been tested as reaction media, and their performance compared to water in terms of catalytic activity and enantioselectivity. tandfonline.comresearchgate.net

Below is a representative data table illustrating the performance of different this compound-based solvents in a specific reaction, based on research findings:

SolventReaction Time (h)Product Yield (%)Notes
This compound2.595Suzuki-Miyaura reaction unina.it
1,2-Propanediol-Lower than this compoundSuzuki-Miyaura reaction unina.it
Diacetin-Lower than this compoundSuzuki-Miyaura reaction unina.it
Triacetin (B1683017)-Lower than this compoundSuzuki-Miyaura reaction unina.it
This compound Derivative A48Activity comparable to waterAsymmetric reduction of ethyl acetoacetate researchgate.net
This compound Derivative B48Activity higher than this compoundAsymmetric reduction of ethyl acetoacetate researchgate.net

Another example is the catalytic performance in the synthesis of this compound carbonate:

CatalystTemperature (°C)CO₂ Pressure (bar/MPa)Reaction Time (h)This compound Conversion (%)This compound Carbonate Yield (%)Reference
Ti-Al-Mg17510 bar4-36.1 preprints.orgmdpi.compreprints.org
Ti-Fe-Mg17510 bar4-Lower than Ti-Al-Mg preprints.orgmdpi.compreprints.org
Ti-Cr-Mg17510 bar4-Significantly lower than Ti-Al-Mg preprints.orgmdpi.compreprints.org
CuO1203.0 MPa589.069.4 preprints.orgmdpi.compreprints.org
Co/ETS-10170--35.012.7 mdpi.compreprints.org

These examples highlight how the choice of this compound or a this compound-based solvent, as well as the catalyst system, directly impacts the performance metrics such as yield and conversion, which are critical considerations in evaluating the sustainability and efficiency of a chemical process.

Advanced Synthesis and Functionalization of Glycerol Derivatives

Catalytic Conversion Methodologies for Glycerol (B35011) Valorization

Catalytic valorization of this compound encompasses a variety of reaction pathways, including hydrogenolysis, etherification, dehydration, carboxylation, oxidation, esterification, and acetalization. researchgate.netmdpi.comresearchgate.net These processes utilize different types of catalysts, such as heterogeneous and homogeneous acid and base catalysts, metal oxides, zeolites, and supported metal nanoparticles, to facilitate the transformations. mdpi.comvurup.skresearchgate.netmdpi.commdpi.comacs.orgmdpi.comresearchgate.net

This compound hydrogenolysis is a process that involves the cleavage of C-O bonds and the addition of hydrogen, leading to the formation of C3 chemicals, primarily 1,2-propanediol (1,2-PDO) and 1,3-propanediol (B51772) (1,3-PDO). researchgate.netresearchgate.netnih.gov This reaction typically requires bifunctional catalysts possessing both acidic sites for dehydration and metallic sites for hydrogenation. researchgate.netresearchgate.netnih.gov

Noble metal catalysts like Pt, Rh, and Ru, as well as non-noble metals such as Cu and Ni, have been investigated for this compound hydrogenolysis. researchgate.netresearchgate.net Copper-based catalysts are often favored for their relatively high activity and selectivity towards 1,2-PDO. researchgate.netnih.gov For the production of 1,3-PDO, catalysts based on noble metals, particularly Pt-W and Ir-Re systems, have shown promise, leveraging a synergistic effect between the metal hydrogenation sites and the acidic sites from tungsten oxides. frontiersin.org

The hydrogenolysis of this compound to propanediols generally proceeds through a two-step mechanism: initial dehydration of this compound followed by hydrogenation of the intermediate. researchgate.netfrontiersin.org The selectivity towards either 1,2-PDO or 1,3-PDO is highly dependent on the catalyst composition and reaction conditions. nih.govfrontiersin.org

This compound etherification involves the reaction of this compound with alcohols or olefins to form alkyl this compound ethers (mono-, di-, and tri-ethers) and polyglycerols. mdpi.comvurup.sknih.govnih.govresearchgate.net These this compound ethers can serve as valuable fuel additives and intermediates for various applications. mdpi.comvurup.sknih.gov Acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., ion exchange resins, zeolites, supported sulfonic acids), are commonly employed for this compound etherification. mdpi.comvurup.sknih.govnih.govresearchgate.netconicet.gov.ar

The etherification of this compound with tert-butyl alcohol (TBA) is a well-studied example, producing tert-butyl this compound ethers (MTBG, DTBG, TTBG). mdpi.comnih.govresearchgate.netresearchgate.net High ethers like DTBG and TTBG are particularly useful as diesel and biodiesel additives. nih.gov

Data on this compound conversion and product distribution in etherification reactions highlight the influence of catalyst type, temperature, and reactant molar ratio. For instance, in the etherification of this compound with TBA over Amberlyst-15, increasing the temperature generally increases this compound conversion, although side reactions like TBA dehydration can occur at higher temperatures, reducing desired product selectivity. nih.govresearchgate.net

Interactive Table 1: this compound Etherification with tert-Butyl Alcohol over Amberlyst-15

Temperature (°C)This compound Conversion (%)Isobutylene (%)Diisobutylene (%)
13086--
1406493

Note: Data extracted from search result nih.gov. Product distribution for ethers was not explicitly provided in a comparable format across temperatures in the snippet.

Etherification with other alcohols like ethanol (B145695) and benzyl (B1604629) alcohol has also been explored, yielding corresponding ethyl and benzyl this compound ethers. mdpi.comconicet.gov.ar

The mechanism of this compound etherification typically involves the protonation of the alcohol or olefin on an acid catalyst site. mdpi.comnih.govresearchgate.net In the case of etherification with tert-butyl alcohol over acid catalysts, a tertiary carbocation is formed, which then reacts with this compound to produce mono-ethers. mdpi.comnih.gov Subsequent reactions with more alcohol lead to the formation of di- and tri-ethers. mdpi.comnih.gov Water is produced as a byproduct, and the reaction is often limited by thermodynamic equilibrium, which can be shifted by removing water or using excess reactant. mdpi.comresearchgate.netresearchgate.net

For base-catalyzed etherification, the mechanism involves the deprotonation of a this compound hydroxyl group, forming an alkoxy anion that attacks the carbon atom of another this compound molecule, releasing water. mdpi.com

Undesired side reactions, such as the dehydration of this compound to acrolein or the self-etherification of the alcohol, can occur depending on the catalyst and reaction conditions. mdpi.comresearchgate.net

This compound dehydration is a significant pathway for producing value-added chemicals, most notably acrolein. rsc.orgrsc.orgfrontiersin.orgaidic.itmdpi.com Acrolein is a versatile intermediate used in the production of acrylic acid, acrylates, methionine, and other chemicals. aidic.itmdpi.com This reaction is typically catalyzed by solid acids. rsc.orgrsc.orgfrontiersin.orgaidic.itmdpi.com

Catalysts investigated for this compound dehydration to acrolein include zeolites, heteropolyacids, mixed metal oxides, and supported vanadyl orthophosphates. rsc.orgrsc.orgfrontiersin.orgmdpi.com The acidity of the catalyst plays a crucial role in the reaction, with weak and medium acid sites often favored for acrolein selectivity. rsc.orgmdpi.com

A major challenge in the catalytic dehydration of this compound to acrolein is catalyst deactivation due to coking. rsc.orgfrontiersin.orgmdpi.com Research efforts are focused on developing catalysts with improved resistance to coke formation and on exploring regeneration strategies. rsc.orgfrontiersin.orgmdpi.com

Besides acrolein, this compound dehydration can also yield other products such as acetol (hydroxyacetone), acetaldehyde, and hydroxypropanal, depending on the catalyst and reaction conditions. aidic.it Kinetic studies have investigated the reaction pathways, suggesting that acrolein can be formed through consecutive dehydration steps involving intermediates like 3-hydroxypropanal. aidic.it

Interactive Table 2: this compound Dehydration to Acrolein over Amorphous V–P–N–C Catalyst

This compound Conversion (%)Acrolein Selectivity (%)Catalyst
99.183.2VPOC6

Note: Data extracted from search result rsc.org. Optimized reaction conditions were employed.

This compound carboxylation involves the reaction of this compound with carbon dioxide to produce this compound carbonate. researchgate.netmdpi.comresearchgate.net this compound carbonate is a versatile chemical with applications in polyurethanes, pharmaceuticals, and cosmetics. researchgate.net

The direct carboxylation of this compound with CO2 is thermodynamically limited, and the removal of water produced during the reaction is essential to shift the equilibrium towards product formation. mdpi.comresearchgate.net Dehydrating agents, such as nitriles (acetonitrile, benzonitrile, adiponitrile), are often employed to facilitate water removal. mdpi.comresearchgate.netd-nb.info

Various catalysts, including lanthanum-based catalysts, cerium oxide, and supported transition metals, have been investigated for this reaction. mdpi.comd-nb.info The presence of basic sites on the catalyst can promote this compound carbonate formation. researchgate.netmdpi.com

Research findings indicate that the choice of dehydrating agent significantly impacts the yield and selectivity of this compound carbonate. For example, adiponitrile (B1665535) has shown enhanced performance compared to acetonitrile, potentially due to its ability to effectively remove water and reduce byproduct formation. mdpi.com Impurities present in crude this compound can negatively affect the selectivity towards this compound carbonate, favoring the formation of byproducts like 4-(hydroxymethyl)oxazolidin-2-one. d-nb.info

Interactive Table 3: Direct Carboxylation of this compound with CO2 over Lanthanum-based Catalysts

Dehydrating AgentThis compound Conversion (%) (Refined this compound)This compound Carbonate Selectivity (%) (Refined this compound)This compound Conversion (%) (Crude this compound)This compound Carbonate Selectivity (%) (Crude this compound)
Acetonitrile5817--
Adiponitrile--542.3

This compound can undergo various other catalytic transformations to yield a wide range of valuable products:

Oxidation: Catalytic oxidation of this compound can produce chemicals such as glyceraldehyde, dihydroxyacetone (DHA), glyceric acid, tartronic acid, mesoxalic acid, and formic acid. mdpi.commdpi.combohrium.comrsc.org The selectivity of this compound oxidation is highly dependent on the catalyst (e.g., supported noble metals like Pt, Au, Pd), oxidant, and reaction conditions (e.g., pH). mdpi.commdpi.combohrium.comrsc.org For instance, Pt-Bi bimetallic catalysts have shown high selectivity towards DHA by promoting the oxidation of the secondary hydroxyl group. mdpi.compurdue.edu Gold catalysts are particularly active under alkaline conditions, primarily yielding glyceric acid. bohrium.comrsc.org

Esterification: Esterification of this compound with carboxylic acids (e.g., acetic acid, oleic acid) produces this compound esters, including mono-, di-, and triglycerides (monoacetin, diacetin (B166006), triacetin (B1683017); this compound monooleate, dioleate, trioleate). acs.orgnih.govresearchgate.netrsc.orgacs.org These esters have applications as fuel additives, plasticizers, and in the food and cosmetic industries. acs.orgnih.govresearchgate.net Acid catalysts, both homogeneous and heterogeneous (e.g., sulfonic acid functionalized materials, zeolites, ionic liquids), are effective for this compound esterification. acs.orgnih.govresearchgate.netrsc.orgacs.org The acidity of the catalyst and the molar ratio of reactants influence the selectivity towards mono-, di-, or triesters. nih.govacs.org

Acetalization/Ketalization: The reaction of this compound with aldehydes or ketones, typically catalyzed by acids, yields cyclic acetals or ketals, such as solketal (B138546) from the reaction with acetone. mdpi.commdpi.comresearchgate.netnih.govrepec.orgugm.ac.idnih.gov Solketal is a valuable fuel additive. mdpi.comrepec.orgugm.ac.idnih.gov Heterogeneous acid catalysts, including heteropolyacids, zeolites, supported metal oxides, and ion exchange resins, have been widely studied for this reaction. mdpi.commdpi.comresearchgate.netrepec.orgugm.ac.idnih.gov The reaction is reversible, and using an excess of the aldehyde or ketone can shift the equilibrium towards product formation. mdpi.com

Interactive Table 4: this compound Acetalization with Acetone over Heteropolyacids

CatalystThis compound Conversion (%)Solketal Selectivity (%)Reaction Time (min)
PW1299.297.05
PMo1291.489.25
SiW1290.7-5

Note: Data extracted from search result mdpi.com. Reaction conditions: this compound/acetone ratio of 1:15, 3% catalyst based on this compound weight, 25 °C.

Carboxylation of this compound

Synthesis of this compound-Based Polymers and Polyols

This compound's three hydroxyl groups make it an ideal monomer for polycondensation and polyaddition reactions, leading to the formation of polyesters and polyethers with diverse properties. These polymers find applications in numerous fields, including biomaterials, coatings, adhesives, and foams.

Polyesterification of this compound

Polyesterification of this compound typically involves its reaction with dicarboxylic acids or their derivatives. This process results in the formation of ester linkages, creating linear, branched, or hyperbranched polyester (B1180765) structures depending on the reaction conditions and the coreactants used.

Poly(this compound-co-sebacic acid) (PGS) is a prominent example of a biodegradable elastomer synthesized via the polycondensation of this compound and sebacic acid. The conventional synthesis method for PGS is a two-step process involving prepolymerization followed by a curing step nih.gov. The prepolymerization typically occurs at temperatures around 120–150 °C under an inert atmosphere or vacuum, often without catalysts or solvents nih.gov. This step forms low molecular weight polymers or oligomers nih.gov. The subsequent curing step cross-links these prepolymers to form the final thermoset elastomer nih.gov.

The synthesis of PGS involves the reaction between the hydroxyl groups of this compound and the carboxylic acid groups of sebacic acid mdpi.com. A common molar ratio of this compound to sebacic acid is 1:1 researchgate.netnih.gov. Reactions can be carried out at temperatures such as 120 °C for 24 hours under an argon atmosphere researchgate.net. The resulting PGS structure contains both hydrophobic segments from sebacic acid and hydrophilic hydroxyl groups from this compound, influencing its properties mdpi.com.

Related this compound-diacid copolymers can be synthesized using similar polycondensation methods with different dicarboxylic acids or mixtures thereof mdpi.comacs.org. For instance, poly(this compound-co-dodecanedioic acid) (PGD) and poly(this compound-co-tetradecanedioic acid) (PGT) have been synthesized by polycondensing this compound with dodecanedioic acid and tetradecanedioic acid, respectively mdpi.com. These reactions can also be performed at 120 °C for 24 hours under a nitrogen environment with a 1:1 molar ratio of this compound to the dicarboxylic acid mdpi.com.

This compound undergoes polycondensation with various other dicarboxylic acids to form polyesters with tailored properties. Succinic acid is frequently used, yielding poly(this compound succinate) (PGSu) mdpi.commdpi.com. PGSu can be synthesized through bulk polycondensation of this compound and succinic acid, often without a solvent or catalyst, under environmentally favorable conditions mdpi.commdpi.comacs.org. The reaction can also involve succinic anhydride (B1165640) mdpi.combibliotekanauki.pl. Increasing the molar ratio of this compound to succinic acid in PGSu synthesis can lead to polyesters with more visible hydroxyl-terminated groups mdpi.comacs.org. The synthesis time for poly(this compound-co-diacids) is influenced by the type of diacid used; succinic acid reacts faster than sebacic acid acs.org. For example, achieving a degree of polymerization of approximately 55% requires less reaction time with higher proportions of succinic acid in this compound-sebacic acid-succinic acid terpolymers acs.org.

Azelaic acid is another dicarboxylic acid used in polycondensation with this compound to synthesize elastic polyesters nih.gov. Catalyst-free polyesterification of this compound with a mixture of succinic and azelaic acid has been reported, with polymerization occurring at temperatures between 160–165 °C, followed by further polyesterification at a lower temperature nih.gov.

Enzymatic polycondensation using lipases, such as Candida antarctica lipase (B570770) B (CALB), has also been explored for the synthesis of polyesters from this compound and aliphatic dicarboxylic acids like adipic, suberic, sebacic, and dodecanedioic acids figshare.comacs.org. This method can lead to branched polyesters figshare.com.

The properties of this compound-diacid polyesters can be adjusted by varying the alkyl chain length of the dicarboxylic acid and the molar ratio of this compound to the diacid mdpi.com. For instance, a higher proportion of longer-chain aliphatic dicarboxylic acids can result in photocured elastomers with better mechanical properties and lower degradation rates mdpi.com. The glass transition temperature (Tg) of the elastomer tends to increase with the alkyl chain length of the dicarboxylic acid mdpi.com.

Table 1: Examples of this compound-Diacid Polyester Synthesis Conditions

PolyesterDiacid(s) UsedThis compound:Diacid Molar RatioTemperature (°C)TimeCatalyst/SolventNotesSource
Poly(this compound-co-sebacic acid) (PGS)Sebacic acid1:1120–15024–48 hoursNone/VacuumTwo-step process (prepolymerization + curing) nih.gov
Poly(this compound-co-sebacic acid) (PGS)Sebacic acid1:112024 hoursNone/ArgonPrepolymerization step researchgate.net
Poly(this compound succinate) (PGSu)Succinic acidVaried180-NoneEffect of this compound source studied acs.org
Poly(this compound succinate) (PGSu)Succinic acid1:1120–140-NoneCommon synthesis method acs.org
Elastic polyestersSuccinic acid, Azelaic acid1:1 (acid:Gly)160–165 then 125-Catalyst-freeTwo-step polyesterification nih.gov
Polythis compound dicarboxylic acid esterSebacic, Dodecanedioic, Tetradecanedioic acids1:112024 hoursNone/NitrogenSynthesis of precursor polyesters for photocuring mdpi.com
Glyceride-like polyestersAdipic, Suberic, Sebacic, Dodecanedioic acidsVaried--CALB (Enzymatic)Synthesis in solution and bulk, branched polyesters formed figshare.comacs.org
Poly(this compound-co-diacids) prepolymersSebacic acid, Succinic acid1:1 (G:S and/or Su)--None/N₂ flowEffect of diacid type on reaction time studied acs.org
Synthesis of Poly(this compound-co-sebacic acid) and Related this compound-Diacid Copolymers

Polyether Synthesis from this compound

This compound can also serve as an initiator for the synthesis of polyethers through ring-opening polymerization of cyclic monomers, typically epoxides. This approach yields polyols with a polyether backbone and multiple hydroxyl groups.

Hyperbranched polyglycerols (hbPGs) are highly branched polyether polyols with a large number of hydroxyl groups, making them suitable for various applications, including biomedical fields acs.orgmdpi.com. A common synthetic route for hbPGs is the ring-opening multibranching polymerization (ROMBP) of glycidol (B123203), a derivative of this compound acs.orggoogle.commdpi.com. This polymerization can be initiated cationically or anionically mdpi.comgoogle.com.

Controlled synthesis of hbPGs with controlled molar mass and low polydispersities can be achieved through various monomer addition protocols in ROMBP acs.org. Slow monomer addition (SMA) of glycidol is a technique used to prepare well-defined hbPGs acs.orggoogle.com. This method allows for the preparation of hyperbranched polyglycerols with molecular weights up to 24,000 g/mol under controlled conditions acs.org.

Architectural control in hbPG synthesis can also be influenced by the initiator and catalyst used. For example, partially deprotonated macroinitiators can be used in ROMBP to achieve high molecular weight hbPGs mdpi.com. Anionic ring-opening multiple-branched polymerization in anhydrous dioxane is another method employed for synthesizing hbPGs mdpi.com.

While ROMBP of glycidol is a primary route, there is interest in developing routes starting directly from this compound google.com. However, many methods for producing hbPG still involve glycidol or its derivatives google.com.

Glycerin (this compound) is widely used as an initiator in the production of polyether polyols marketresearchintellect.comzhonglianchemicals.com. These polyols are formed by the ring-opening polymerization of alkylene oxides, such as propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO), initiated by this compound under catalytic conditions marketresearchintellect.comzhonglianchemicals.comgantrade.com. This compound, being a trifunctional alcohol, initiates the formation of polyols with multiple hydroxyl groups marketresearchintellect.com.

The hydroxyl groups in glycerin-initiated polyether polyols are reactive sites that can react with isocyanates to form polyurethanes marketresearchintellect.com. These polyurethanes are utilized in a broad range of applications, including rigid and flexible foams, elastomers, adhesives, and coatings marketresearchintellect.comgantrade.com. The molecular structure of these polyols can be tailored by controlling the type and amount of alkylene oxides used, as well as the reaction conditions, allowing for the production of polyurethanes with specific properties marketresearchintellect.com.

Common catalysts used in the synthesis of polyether polyols initiated by this compound include alkali metal hydroxides (e.g., KOH) zhonglianchemicals.comgantrade.com. Double Metal Cyanide (DMC) catalysts are also employed, enabling the production of high molecular weight polyether polyols with high hydroxyl end functionality gantrade.com. Ethylene oxide can be used to "tip" or end-cap the polyols, introducing more reactive primary hydroxyl groups gantrade.com.

The functionality of the polyols, determined by the initiator (this compound provides a functionality of 3), influences the properties of the resulting polyurethanes. Higher functionality leads to greater crosslinking, resulting in harder, more rigid polyurethanes with enhanced thermal and chemical resistance gantrade.com.

Table 2: Characteristics of Glycerin-Initiated Polyether Polyols

FeatureDescriptionSource
InitiatorGlycerin (this compound) marketresearchintellect.comzhonglianchemicals.com
MonomersAlkylene oxides (e.g., Propylene Oxide, Ethylene Oxide) marketresearchintellect.comzhonglianchemicals.comgantrade.com
CatalystsAlkali metal hydroxides (e.g., KOH), Double Metal Cyanide (DMC) catalysts zhonglianchemicals.comgantrade.com
FunctionalityTypically 3 (from this compound initiator) marketresearchintellect.comgantrade.com
Resulting PolymersPolyurethanes marketresearchintellect.comgantrade.com
ApplicationsFoams (rigid and flexible), elastomers, adhesives, coatings marketresearchintellect.comgantrade.com
Hyperbranched Polyglycerols: Synthetic Routes and Architectural Control

Polycarbonate Synthesis from this compound

Polycarbonates derived from this compound are attracting interest as potential alternatives to traditional polycarbonates, such as those based on Bisphenol A (BPA), which is considered a substance of very high concern. nih.gov this compound carbonate (GC), a five-membered cyclic carbonate synthesized from renewable this compound, is a promising monomer for polycarbonate synthesis. nih.gov These this compound-based polycarbonates and poly(carbonate-ester)s can possess a hydrolyzable backbone, tunable hydrophobic/hydrophilic properties, and functionalizable pendant groups. acs.org The synthesis of poly(1,2-glycerol carbonate)s, which feature carbonate linkages in the backbone, is a challenging area of research. nih.gov Traditionally, polycarbonates are synthesized through the ring-opening polymerization of cyclic carbonates or the polycondensation of diols with phosgene (B1210022). nih.gov Oligomerization of this compound carbonate can be achieved via a one-pot in situ approach, for example, using this compound and urea (B33335) with a catalyst like monohydrated zinc sulfate. nih.gov

Poly(this compound acrylate) Synthesis via Controlled Radical Polymerization

Poly(this compound acrylate) (PGA) is a this compound-based polymer with potential applications in various fields, including sustainable wood adhesives. rsc.org Reversible Addition Fragmentation Chain Transfer (RAFT) polymerization, a type of controlled radical polymerization (CRP), is utilized for the synthesis of thermoplastic poly(this compound-acrylate) to prevent rapid thermoset formation. iastate.eduiastate.edu RAFT employs a chain transfer agent (CTA) to control the polymerization process and limit termination. iastate.eduiastate.edu One approach to synthesize poly(1-glycerol acrylate) involves the acrylation of solketal, followed by cleavage of the acetal (B89532) groups to yield the monofunctional 1-glycerol acrylate (B77674) monomer, which is then polymerized via radical polymerization. rsc.org Another method involves the direct polymerization of a mixture of monomers obtained from the esterification of crude this compound via RAFT, avoiding costly separation steps. rsc.org

Synthesis of Specific this compound Derivatives

This compound can be converted into a variety of specific derivatives through different chemical routes.

Epichlorohydrin (B41342) and Chlorohydrins Synthesis from this compound

Chlorinated derivatives of this compound, such as epichlorohydrin and chlorohydrins, are important intermediates in chemical synthesis, particularly for the production of epoxy resins. nih.govresearchgate.net The conversion of this compound to chlorohydrins, specifically dichlorohydrins (DCH), can be achieved through hydrochlorination with HCl. nih.govresearchgate.net This reaction is often catalyzed by short carboxylic acids, such as acetic acid, and typically occurs within a temperature range of 70–120°C. researchgate.net The ratio of monochlorohydrin (MCH) isomers to DCH isomers is dependent on the reaction conditions, including HCl concentration. nih.gov A new synthetic route involves the reaction of a polyhydroxy aliphatic hydrocarbon like this compound with a chlorination agent. nih.gov The hydrochlorination of this compound can selectively yield 1,3-dichlorohydrin, which is advantageous compared to the traditional propene route that produces a mixture of 1,2- and 1,3-dichlorohydrin isomers. eurochemengineering.com Epichlorohydrin (ECH), also known as 2-(chloromethyl)oxirane, is a highly reactive electrophilic compound derived from chlorohydrins. atamanchemicals.comwikipedia.org

Glycidol and Solketal Synthesis from this compound

Glycidol, also known as 2,3-epoxy-1-propanol, is another important this compound derivative. While not explicitly detailed in the search results for direct synthesis from this compound, it is a known downstream product of this compound chemistry, often synthesized via intermediates like this compound chlorohydrins.

Solketal, or 2,2-dimethyl-1,3-dioxolane-4-methanol, is a protected form of this compound commonly synthesized by the reaction of this compound with acetone. researchgate.nettci-thaijo.org This acid-catalyzed reaction is a key method for converting this compound into a derivative with a protected diol functionality, leaving a primary hydroxyl group available for further reactions. researchgate.nettci-thaijo.org Various catalysts have been explored for this conversion, including solid acid catalysts like resins, mesoporous silica, clay minerals, hierarchical zeolites, and activated carbon. tci-thaijo.org The presence of water can significantly reduce catalyst activity in the acetalization of this compound with acetone. frontiersin.orgmdpi.com

Propanediol (1,3-Propanediol, 1,2-Propanediol) Production from this compound

This compound can be converted into both 1,3-propanediol (1,3-PDO) and 1,2-propanediol (1,2-PDO). The production of these diols from this compound is seen as a way to utilize the surplus this compound from biodiesel production. chemmethod.commdpi.com

1,3-Propanediol is an important bulk chemical used in the polyester and polyurethane industries. frontiersin.orgfrontiersin.org While conventional production routes for 1,3-PDO rely on petroleum-based feedstocks, the selective hydrogenolysis of this compound is an attractive alternative. frontiersin.orgfrontiersin.org However, achieving high selectivity for 1,3-PDO over the more thermodynamically stable 1,2-PDO is challenging. frontiersin.orgfrontiersin.org Effective catalysts for this conversion are typically bifunctional materials combining hydrogen-activating metals (like Pt or Ir) with acidic sites (often from W or Re oxides). frontiersin.orgfrontiersin.orgrsc.org The reaction mechanism often involves the dehydration of this compound to form a secondary carbocation, followed by hydrogenation to produce 1,3-PDO. frontiersin.orgfrontiersin.org Biological production of 1,3-propanediol from this compound using microorganisms is also a commercialized process. chemmethod.com

1,2-Propanediol is another valuable product from this compound hydrogenolysis. mdpi.com While 1,3-PDO is the target for many catalytic studies, 1,2-PDO is often a major product of this compound hydrogenolysis. mdpi.comrsc.org Cu-based catalysts with basic supports have shown good yield and selectivity for 1,2-propanediol in aqueous phase reforming of this compound. mdpi.com

This compound Carbonate Synthesis

This compound carbonate (GC) is a five-membered cyclic carbonate derived from this compound, recognized for its valuable properties and potential applications in polyurethanes and polycarbonates, as well as a solvent and in personal care products. frontiersin.orgmdpi.com Several methods exist for its preparation from this compound. frontiersin.orgnih.gov

One key route is the direct synthesis from this compound and carbon dioxide. sciopen.com This reaction is thermodynamically and kinetically challenging, requiring effective catalysts and process intensification strategies. sciopen.com Recent research focuses on catalyst design and reaction mechanisms for this direct carbonylation. sciopen.com

Another efficient method is the transcarbonation of this compound with dialkyl carbonates, particularly dimethyl carbonate (DMC). frontiersin.orgnih.govacs.orgtubitak.gov.tr This route is favored due to its mild reaction conditions and the use of less harmful reagents compared to methods involving phosgene or yielding ammonia (B1221849) by-products (like the reaction with urea). frontiersin.orgtubitak.gov.tr Catalysts such as Na₂CO₃ and tin-tungsten mixed oxides have shown effectiveness in the transcarbonation of this compound with DMC, yielding high GC selectivity. frontiersin.orgnih.gov Enzymatic synthesis of this compound carbonate from this compound and dimethyl carbonate has also been investigated as a greener alternative. tubitak.gov.tr

Glycerol in Biological Systems and Metabolism

Glycerol (B35011) Metabolism in Higher Plants

In higher plants, this compound metabolism is intricately linked with carbon metabolism, lipid synthesis, and defense responses. While plants can produce this compound, it can also be obtained from petrochemical production. mdpi.com this compound is considered an organic fungicide and has been shown to enhance resistance to several fungal diseases when used correctly. mdpi.com

This compound metabolism in plants is initiated by the phosphorylation of this compound to this compound-3-phosphate (G3P), a reaction catalyzed by the enzyme this compound kinase (GK). frontiersin.orgplos.orgplos.orgbanrepcultural.orgresearchgate.net This conversion is a key regulatory step in channeling this compound into various metabolic pathways. GK activity has been identified in extracts of higher plant seeds and seedlings. nih.gov Studies on cucumber radicle tissue have shown that the enzyme is localized in the post-mitochondrial supernatant of the cell and catalyzes the formation of this compound-3-phosphate. nih.gov

In Arabidopsis, the GLI1 (also known as NHO1) gene encodes this compound kinase, and this enzyme participates in responses to both abiotic and biotic stresses. frontiersin.orgplos.org Research in rice (Oryza sativa) has shown that a typical GK-encoding gene, OsNHO1, is significantly induced in leaves infected by Xanthomonas oryzae pv. oryzae. frontiersin.org Overexpression of OsNHO1 in transgenic rice lines increased GK content and improved resistance to bacterial blight and blast diseases. frontiersin.org Conversely, reduced OsNHO1 expression impaired resistance. frontiersin.org This suggests a role for GK in modulating plant defense responses.

The regulation of GK activity is crucial for controlling the flux of this compound into downstream pathways. While the precise mechanisms of regulation are still being elucidated, studies involving mutants and overexpression lines have provided insights into its importance in plant development and stress responses. For instance, the Arabidopsis this compound kinase mutant gli1 showed no change in G3P content and root development upon exogenous this compound treatment, unlike wild-type plants where G3P increased and root development was impaired. plos.org This highlights the central role of GK in mediating the effects of this compound.

This compound-3-phosphate (G3P) is not only a metabolic intermediate but also functions as a signaling molecule in plant defense, particularly in systemic acquired resistance (SAR). mdpi.complos.orgbanrepcultural.orgnih.govtandfonline.com SAR is a plant immune response activated by a localized infection that confers broad-spectrum resistance to secondary infections throughout the plant. tandfonline.com

G3P levels have been shown to contribute to basal resistance against pathogens like the hemibiotrophic fungus Colletotrichum higginsianum in Arabidopsis. tandfonline.comoup.com Inoculation of Arabidopsis with C. higginsianum correlates with an increase in G3P levels and a concomitant decrease in this compound levels in the host. researchgate.nettandfonline.comoup.com Plants impaired in the synthesis of G3P are defective in SAR, and exogenous application of G3P can complement this defect and induce SAR even in the absence of a primary pathogen. tandfonline.com

G3P can be generated via GK-mediated phosphorylation of this compound or by the reduction of dihydroxyacetone phosphate (B84403) (DHAP) catalyzed by G3P dehydrogenase (G3Pdh). frontiersin.orgplos.orgresearchgate.nettandfonline.com In Arabidopsis, both GLY1 (which encodes G3Pdh) and GLI1 contribute to G3P synthesis. researchgate.netoup.com Mutants impaired in GLY1 accumulate reduced levels of G3P after pathogen inoculation and exhibit enhanced susceptibility to C. higginsianum. tandfonline.com

Research in wheat has also demonstrated the importance of G3P in SAR. plos.orgbanrepcultural.org Quantification analysis revealed that G3P levels were significantly induced in wheat leaves challenged by the avirulent Puccinia striiformis f. sp. tritici. plos.orgbanrepcultural.org Knocking down the wheat genes for G3Pdh (TaGLY1) and GK (TaGLI1) inhibited G3P accumulation and compromised resistance, while also altering the accumulation of salicylic (B10762653) acid (SA) and the expression of SA-induced defense genes. plos.orgbanrepcultural.org These findings suggest that G3P-mediated SAR is conserved in both dicots and monocots. plos.orgbanrepcultural.org

G3P's role in defense signaling is also linked to its interaction with other signaling pathways, including those mediated by salicylic acid and jasmonic acid. nih.govusda.gov A balance between G3P and oleic acid levels is critical for the regulation of these pathways. usda.govpnas.org

This compound-3-phosphate is a conserved precursor for the biosynthesis of glycerolipids, which are essential components of cellular membranes and also serve as storage lipids. nih.govpnas.org In plants, fatty acid synthesis primarily occurs in plastids, and these fatty acids are then incorporated into glycerolipids via two main pathways: the prokaryotic pathway in chloroplasts and the eukaryotic pathway in the endoplasmic reticulum. nih.govmdpi.comannualreviews.org

G3P is a key substrate for this compound-3-phosphate acyltransferase (ACT1), an enzyme localized in plastids that catalyzes the first step in glycerolipid assembly by acylating G3P with a fatty acid (e.g., oleic acid) to form lysophosphatidic acid (LPA). researchgate.netoup.compnas.orgmdpi.com This reaction is crucial for the synthesis of glycerolipids in the prokaryotic pathway. mdpi.com

Studies involving mutations in genes related to fatty acid and glycerolipid metabolism have revealed intricate interactions with this compound metabolism and plant defense. For instance, mutations affecting stearoyl-ACP desaturase (SSI2), an enzyme involved in the synthesis of oleic acid, impact defense signaling. oup.compnas.org The levels of oleic acid are regulated by its acylation with G3P catalyzed by ACT1. oup.comusda.govpnas.org A balance between G3P and oleic acid levels in plastids is critical for regulating salicylic acid and jasmonic acid-mediated signaling pathways. usda.govpnas.org

Perturbations in G3P metabolism can alter fatty acid flux and the composition of glycerolipids. nih.gov Transgenic Arabidopsis lines with increased G3P levels showed altered expression of genes involved in glycerolipid pathways, with genes in the prokaryotic pathway mostly induced and those in the eukaryotic pathway largely suppressed. nih.gov This suggests that G3P modulates the balance between these two pathways by influencing both metabolic flux and gene transcription. nih.gov

The interaction between this compound metabolism and glycerolipid pathways is vital for various plant processes, including membrane synthesis, energy storage (in the form of triacylglycerols), and the production of signaling molecules involved in defense. nih.govmdpi.comaocs.org

This compound-3-Phosphate Metabolism and its Role in Plant Defense Signaling Pathways

This compound Metabolism and Osmoregulation in Microorganisms (e.g., Yeast, Algae)

This compound serves as a major compatible solute in many microorganisms, enabling them to survive and adapt to environments with high osmotic stress, such as high salt concentrations. oup.comscispace.comoup.commdpi.comasm.org Compatible solutes are small organic molecules that can accumulate to high intracellular concentrations without interfering with cellular processes. oup.com

When exposed to decreased extracellular water activity, microorganisms like the yeast Saccharomyces cerevisiae respond by rapidly accumulating this compound intracellularly to counteract dehydration and maintain turgor pressure. oup.comasm.orgfrontiersin.org This accumulation is primarily a result of an enhanced rate of this compound production and increased retention by the plasma membrane. oup.com

In S. cerevisiae, this compound is synthesized in the cytosol through a pathway involving the reduction of dihydroxyacetone phosphate (DHAP) to this compound-3-phosphate (G3P), catalyzed by cytosolic NAD+-dependent G3P dehydrogenase, followed by the dephosphorylation of G3P by a this compound-3-phosphatase. mdpi.comnih.gov This process also serves as a redox sink, particularly during anaerobic growth, helping to maintain cytosolic redox balance. nih.gov

Under osmotic stress, the high osmolarity this compound (HOG) pathway plays a pivotal role in activating the cellular response, leading to increased this compound production. oup.comresearchgate.net Intracellular this compound levels can reach very high concentrations in osmotically stressed cells. scispace.comasm.org For instance, studies using 13C-nuclear magnetic resonance spectroscopy have shown this compound to be the major osmotically significant low-molecular-weight solute in salt-stressed S. cerevisiae, Zygosaccharomyces rouxii, and Debaromyces hansenii. asm.org Increases in intracellular this compound can counterbalance a significant portion of the external osmotic pressure. asm.org

Algae, such as Dunaliella salina and certain Chlamydomonas species, also accumulate high levels of this compound as an osmoprotectant in saline environments. oup.commdpi.comfrontiersin.org In Dunaliella, this compound production is directly proportional to increased salinity. mdpi.com These algae possess unique enzymes, including a bidomain enzyme containing phosphoserine phosphatase and this compound-3-phosphate dehydrogenase, involved in converting DHAP to this compound. frontiersin.org

While enhanced production is a major mechanism, restricted dissimilation (breakdown) of this compound and increased retention by the plasma membrane also contribute to intracellular accumulation during osmotic stress. oup.com

The transport of this compound across the cell membrane is critical for microbial osmoregulation. This transport is facilitated by specific membrane proteins, including aquaglyceroporins and other transporters. frontiersin.orgoup.comfrontiersin.orgnih.govfrontiersin.org

Aquaglyceroporins are a subfamily of aquaporins that facilitate the passive diffusion of this compound and other small uncharged solutes across biological membranes. oup.comfrontiersin.orgnih.govfrontiersin.org In S. cerevisiae, the aquaglyceroporin Fps1 is a key player in osmoadaptation by regulating intracellular this compound levels. oup.comnih.gov Under high external osmolarity, Fps1 channels close, restricting this compound efflux and promoting intracellular accumulation. oup.comnih.gov Conversely, under low osmolarity, Fps1 opens, allowing for the rapid release of excess this compound to prevent cell bursting due to turgor pressure. oup.comnih.gov The regulation of Fps1 involves its cytosolic termini and transmembrane core. nih.gov

Besides passive diffusion through aquaglyceroporins, active transport mechanisms also exist. In S. cerevisiae, the sugar transporter-like protein Stl1 functions as a this compound-H+ symporter, facilitating active uptake of this compound from the environment, particularly under osmotic stress and at low temperatures. frontiersin.orgoup.com The activity of Stl1 is dependent on the HOG pathway. oup.com Different Saccharomyces species may employ varying strategies involving the production, influx, and efflux of this compound to handle osmotic stress, with observed differences in the expression and functionality of transporters like Stl1 and Fps1. frontiersin.org

Enzymatic Pathways of this compound Production and Dissimilation in Osmoregulation

In many microorganisms, particularly yeasts like Saccharomyces cerevisiae, this compound is a key compatible solute accumulated intracellularly to counteract high external osmolarity and prevent water loss oup.comoup.comnih.govnih.govnih.gov. The primary pathway for this compound production in S. cerevisiae under osmotic stress involves a two-step enzymatic conversion from the glycolytic intermediate dihydroxyacetone phosphate (DHAP) nih.gov.

The first step is catalyzed by cytosolic NAD-dependent this compound-3-phosphate dehydrogenase (Gpd1 and Gpd2), which reduces DHAP to this compound-3-phosphate oup.comnih.gov. The second step involves the dephosphorylation of this compound-3-phosphate to this compound, primarily by this compound-3-phosphatase (Gpp1 and Gpp2) nih.gov. This pathway is significantly induced at the transcriptional level during osmotic stress, largely controlled by the High Osmolarity this compound (HOG) pathway oup.comoup.com. An increase in the level of cytosolic NAD-dependent this compound 3-phosphate dehydrogenase (ctGPD) alone can lead to a marked increase in this compound production, especially when cells are grown on glucose oup.com.

While this phosphorylative pathway is the main route for this compound synthesis under osmotic stress in S. cerevisiae, some yeast species possess an alternative pathway for this compound dissimilation involving a NAD-dependent this compound dehydrogenase and a dihydroxyacetone kinase oup.com. These enzymes have also been identified in S. cerevisiae, but this alternative pathway appears less significant for this compound utilization in this species compared to the phosphorylative pathway mutants which are unable to grow with this compound as the sole carbon source oup.com.

Enzymes involved in this compound dissimilation are also subject to regulation during osmoregulation. For instance, a reduction in this compound kinase activity has been observed in cells growing in decreased water activity, which could help prevent the reutilization of this compound and thus facilitate its accumulation during osmotic stress oup.comoup.com. Osmotic induction of the dihydroxyacetone pathway enzymes has been noted in other yeast species like Zygosaccharomyces rouxii and Debaryomyces hansenii, and to some extent, also in S. cerevisiae, suggesting its role in this compound metabolism during osmotic stress oup.com.

Molecular Mechanisms of High Osmolarity this compound (HOG) Pathway in Saccharomyces cerevisiae

The High Osmolarity this compound (HOG) pathway is a crucial signal transduction pathway in Saccharomyces cerevisiae that mediates the cellular response to high external osmolarity nih.govnih.govfrontiersin.orgwikipathways.org. This pathway is evolutionarily conserved in yeast and fungi and is primarily responsible for regulating the accumulation of the compatible osmolyte this compound nih.govnih.govfrontiersin.org.

Upon hyperosmotic shock, the HOG pathway is activated, leading to the phosphorylation of the Hog1 stress-activated protein kinase (SAPK) nih.govnih.govfrontiersin.org. This activation triggers a complex cellular adaptation program, including the regulation of metabolism, most importantly, this compound production nih.govnih.govfrontiersin.org. The HOG pathway achieves this by regulating the transcription of key enzymes involved in this compound production, such as cytosolic NAD-dependent this compound-3-phosphate dehydrogenase (Gpd1) oup.comnih.gov. For example, hog1 mutants fail to increase GPD1 mRNA levels in response to osmotic stress oup.com.

The HOG pathway receives input from two main branches that activate the MAPK module: the Sho1 branch and the Sln1 branch wikipathways.org. The Sho1 branch involves the proteins Sho1p, Hkr1p, and Msb2p, and requires the small G-protein Cdc42p and PAK family members Ste20 and Cla4 wikipathways.org. This branch ultimately activates the MAPKKK Ste11p, which then activates the MAPKK Pbs2p, leading to Hog1p activation wikipathways.org. The Sln1 branch is a two-component phospho-relay system involving the transmembrane protein Sln1p and response regulator proteins Ypd1p and Ssk1p wikipathways.org. In this branch, the redundant MAPKKKs Ssk2p and Ssk22p are involved in the phosphorylation of Pbs2p, which in turn activates Hog1p wikipathways.org.

Once activated, Hog1p coordinates various processes necessary for adaptation, including transcriptional reprogramming that enhances the expression of genes involved in this compound synthesis wikipathways.org. While the HOG pathway is clearly involved in osmostress-induced this compound synthesis, the Fps1p channel, responsible for this compound retention in the plasma membrane, does not appear to be directly controlled by the HOG pathway oup.com.

Unusual Bidomain Enzymes in Algal this compound Synthesis

Certain algal species, particularly those from genera like Chlamydomonas and Dunaliella, which are known for their remarkable tolerance to a wide range of salinities, utilize this compound as a key osmoprotectant frontiersin.orgmarineagronomy.orgplos.org. These algae have been found to synthesize this compound using unusual bidomain enzymes that appear to be unique to algae frontiersin.org.

These bidomain enzymes are fusions of two distinct enzymatic activities required for the conversion of dihydroxyacetone phosphate (DHAP) into this compound frontiersin.org. Specifically, they contain both a phosphoserine phosphatase domain and a this compound-3-phosphate dehydrogenase domain frontiersin.org. This fusion into a single enzyme is particularly interesting because the two steps are typically catalyzed by separate enzymes in other organisms frontiersin.org.

Studies on species like Chlamydomonas reinhardtii, Dunaliella salina, and psychrophilic Chlamydomonas species from Antarctic lakes have identified these bidomain enzymes as central to their this compound production for osmoregulation frontiersin.org. For example, in Dunaliella salina, this compound-3-phosphate dehydrogenase (G3pdh) and dihydroxyacetone reductase (Dhar), along with this compound-3-phosphate phosphatase (G3pp) and dihydroxyacetone kinase (Dhak), are considered key enzymes in the this compound metabolic pathway that allows these algae to adapt to osmotic stress plos.org. Under osmotic stress, the activity of G3pdh in D. salina is significantly stimulated, suggesting its role in driving the this compound-DHAP cycle pathway for osmotic adjustment plos.org. Dhar also plays a role in balancing the cycle through its reversible reactions plos.org.

The presence of these unusual bidomain enzymes in algae highlights a specialized evolutionary adaptation for efficient this compound synthesis, enabling these organisms to thrive in environments with fluctuating or high salinity frontiersin.org.

This compound in Cryoprotection Mechanisms

This compound is a widely used cryoprotectant, employed to protect biological materials from damage during freezing and storage at very low temperatures su.seacs.orgwikipedia.orgoup.comseraglob.com. Its cryoprotective properties stem from its ability to interact with water and influence ice formation and growth su.sequora.comjlu.edu.cnpnas.org.

Molecular Interactions of this compound with Water in Supercooled States

This compound significantly alters the behavior of water, particularly in supercooled states (below its normal freezing point) su.seosti.govnih.govfrontiersin.org. The presence of this compound disrupts the intricate hydrogen bond network of water molecules su.sequora.com. This compound molecules, with their multiple hydroxyl groups, can form numerous hydrogen bonds with water molecules, interposing themselves within the water network su.sequora.comjlu.edu.cn.

This disruption stabilizes water's behavior at low temperatures, smoothing out density fluctuations that typically occur as water cools and hindering the formation of ice crystals su.se. Research suggests that this compound shifts the 'Widom line' of water to lower temperatures, making it more difficult for water to transition between different forms and further contributing to the suppression of density fluctuations and ice formation su.se. Experimental setups utilizing rapid evaporation of microscopic this compound-water droplets and ultrafast X-ray pulses have been used to capture snapshots of water molecule arrangement, revealing the subtle but significant influence of this compound on water's structure in supercooled states su.se.

At higher concentrations of this compound (e.g., > 28 mol%), water molecules are well miscible with this compound, forming a joint hydrogen-bonded network that remains stable in a supercooled state, with ice crystallization not detected osti.gov. At lower concentrations, there may still be enough bulk water to cause crystallization pnas.org. The interaction strength between water and this compound increases with this compound concentration, leading to the mixture remaining glassy at low temperatures aip.org.

Influence of this compound on Ice Crystal Formation and Recrystallization

A primary mechanism by which this compound provides cryoprotection is by inhibiting the formation and growth of damaging ice crystals su.seacs.orgquora.comjlu.edu.cnpnas.org. By disrupting the hydrogen bonding between water molecules, this compound makes the nucleation of ice crystals more difficult jlu.edu.cn.

This compound also increases the viscosity of the aqueous solution and decreases the diffusivity of water molecules to the ice crystal face, further impeding crystal growth jlu.edu.cn. More importantly, this compound molecules can competitively adsorb onto the crystal face, even occupying surface lattice sites and displacing water molecules jlu.edu.cn. This competitive adsorption can break the symmetry of the ice crystal face, preventing further growth jlu.edu.cn. Therefore, this compound inhibits ice growth both in the bulk solution and at the crystal interface jlu.edu.cn.

This compound is also known to inhibit ice recrystallization, the process where small ice crystals grow at the expense of larger ones, causing significant damage to biological structures acs.orgblood.carsc.org. By interfering with the molecular processes at the ice-liquid interface, this compound helps maintain smaller, less damaging ice crystals acs.orgblood.ca. This property is crucial for preserving the integrity of biological cells and tissues during freezing and thawing su.seacs.org.

Thermal Stress Reduction by this compound in Freezing Preservation of Biological Cells

Beyond its effects on ice formation, this compound also contributes to reducing thermal stress during the freezing preservation of biological cells ihtcdigitallibrary.comcdnsciencepub.com. Freezing can induce significant thermal stress due to temperature gradients and volume changes within the freezing solution and the cells ihtcdigitallibrary.com.

Studies using ternary systems like this compound-NaCl-water have shown that the initial concentration of this compound significantly affects the transient freezing process ihtcdigitallibrary.comcdnsciencepub.com. This compound can reduce the electrolyte concentration in the unfrozen solution at subzero temperatures, minimizing the "Solution Effect," which is the increase in solute concentration in the remaining unfrozen water that can be detrimental to cells ihtcdigitallibrary.com.

In the context of cell cryopreservation, this compound is often used as a penetrating cryoprotective agent, displacing intracellular water and minimizing intracellular ice crystal formation researchgate.net. This is in contrast to non-penetrating cryoprotectants that act from outside the cells to promote dehydration researchgate.net.

Membrane Stability and Biomolecule Preservation by this compound during Cryopreservation

Cryopreservation, the process of preserving biological material at very low temperatures, relies heavily on the use of cryoprotective agents (CPAs) to mitigate the damaging effects of freezing. This compound is a widely used CPA due to its ability to protect cells, tissues, and biomolecules from cold-induced injury, particularly ice crystal formation and osmotic stress researchgate.netnih.govwikipedia.org. Its protective effects extend to maintaining membrane stability and preserving the integrity and function of biomolecules during the freezing and thawing processes researchgate.netresearchgate.net.

One of the primary mechanisms by which this compound provides cryoprotection is by reducing the formation and growth of ice crystals, both inside and outside the cell researchgate.net. This compound achieves this by displacing water molecules and forming hydrogen bonds with the remaining water, effectively disrupting the hydrogen bond network of water and lowering its freezing point researchgate.netsu.sequora.com. This leads to an increase in the viscosity of the intracellular and extracellular solutions, which further inhibits ice formation and promotes the formation of an amorphous glassy state (vitrification) at very low temperatures fao.orgresearchgate.netnih.gov. Vitrification, the solidification of a solution into a glass without ice crystal formation, is a highly desirable outcome in cryopreservation as it eliminates mechanical damage caused by ice researchgate.netresearchgate.net.

This compound also plays a crucial role in stabilizing cell membranes during the dehydration and rehydration stresses associated with cryopreservation researchgate.netfao.orgnih.govtandfonline.com. As ice forms in the extracellular space, the concentration of solutes in the remaining unfrozen fraction increases, leading to osmotic efflux of water from the cells fao.org. This dehydration can cause significant membrane damage. This compound, being a membrane-permeating CPA, enters the cells and helps to balance the osmotic pressure, reducing excessive cell shrinkage fao.org. Furthermore, this compound can interact with the polar head groups of membrane lipids through hydrogen bonding, which helps to stabilize the lipid bilayer structure, especially under dehydrated conditions fao.org. Studies have shown that this compound can increase membrane hydraulic permeability at subzero temperatures, allowing water transport to continue and thus decreasing the incidence of intracellular ice formation tandfonline.com.

The preservation of biomolecule stability, particularly proteins, is another critical aspect of successful cryopreservation. Freezing can lead to protein denaturation due to factors such as increased solute concentration, pH shifts, and ice crystal formation researchgate.net. This compound helps to maintain protein stability during freezing and thawing. It is thought to protect proteins by being preferentially excluded from the protein surface, leading to preferential hydration of the protein and stabilization of its native structure quora.comnih.gov. This compound can also form hydrogen bonds with biological macromolecules, displacing water molecules and helping the biomaterial retain its native structure and function quora.com. Typical concentrations of this compound used for protein stabilization during freezing range from 10% to 50% researchgate.netthermofisher.comindiana.edu.

Research findings highlight the effectiveness of this compound in various cryopreservation applications. For instance, this compound has been successfully used for the cryopreservation of blood cells and adult stem cells researchgate.net. It has also been a standard cryoprotectant for C. elegans researchgate.net. Studies on human sperm membranes have investigated the mechanism of this compound transport, indicating the involvement of aquaporins and modeling the dynamics of cell volume changes in the presence of this compound and sucrose (B13894) rjonco.comscilit.com.

Glycerol in Biorefinery and Integrated Production Systems

Conceptual Frameworks and Design Principles of Glycerol (B35011) Biorefineries

This compound biorefineries are designed to convert this compound into a range of valuable products through various conversion technologies. researchgate.net These frameworks often integrate different material and energetic utilization pathways to maximize the value extracted from the this compound feedstock. bmbf.de Two basic approaches for implementing biorefinery concepts are "bottom-up," which involves expanding existing biomass processing facilities, and "top-down," which focuses on developing new integrated systems. bmbf.de

The design principles for this compound biorefineries consider the diverse nature of crude this compound, which can contain impurities such as salts, methanol, and fatty acids. city.ac.ukresearchgate.netmdpi.com Efficient utilization of crude this compound without extensive purification is economically attractive, although the impurities can pose challenges for certain conversion processes, particularly biological ones. researchgate.netnih.govmdpi.compan.pl Therefore, biorefinery designs often incorporate pre-treatment or purification steps tailored to the chosen conversion routes. mdpi.com The goal is to develop intelligent solutions that align with a resource-efficient and sustainable economy, utilizing this compound for the production of fuels, chemicals, and materials. bmbf.dedtu.dk

Thermochemical Conversion Routes for this compound Valorization

Thermochemical processes involve the degradation of feedstocks at high temperatures and pressures, often with the aid of catalysts, to produce valuable products. mdpi.com These routes are considered appropriate for converting this compound into useful energy forms and chemicals. nih.govresearchgate.net Common thermochemical pathways for this compound valorization include gasification, pyrolysis, and supercritical water reforming. city.ac.uknih.govresearchgate.netqu.edu.qamdpi.com

Gasification of this compound and Syngas Production

Gasification is a thermochemical process that converts carbonaceous materials into a synthesis gas (syngas), primarily composed of hydrogen (H₂) and carbon monoxide (CO). city.ac.uktandfonline.comaidic.it this compound can be gasified through partial combustion at a sub-stoichiometric ratio, sometimes utilizing an additional power source like microwave plasma. city.ac.ukcapes.gov.br Experimental results have shown that factors such as microwave power, oxidizer type (oxygen or steam), and their ratios influence gasification efficiency and syngas heating value. city.ac.ukcapes.gov.br For instance, studies have indicated that gasification efficiency and syngas heating value increase with supplied microwave power, while increasing oxygen and steam ratios can lead to lower gasification performance, with optimal results observed at oxygen:this compound molar ratios between 0-0.4. city.ac.ukcapes.gov.br High steam ratios may be required to achieve high conversion rates (up to 99%) and acceptable cold gasification efficiency (around 40%) in this compound gasification. city.ac.uk

Pyrolysis of this compound for Bio-oil and Char Production

Pyrolysis is a thermochemical process that decomposes biomass at high temperatures (typically >350°C) in the absence of oxygen, yielding bio-oil, char, and non-condensable gases. mdpi.comtandfonline.comglobalresearchonline.netmdpi.com this compound pyrolysis can produce these three product streams, with the yield distribution influenced by operating parameters such as temperature and residence time. tandfonline.comaidic.itglobalresearchonline.netmdpi.com Bio-oil, a dark brown liquid, is often considered the most valuable product and can be upgraded into biofuels or used for power generation. tandfonline.comglobalresearchonline.netmdpi.com Char is the solid residue, and the gas phase primarily consists of CO, CO₂, H₂, CH₄, and other light hydrocarbons. city.ac.uktandfonline.comaidic.it

Studies on this compound pyrolysis have explored different reactor setups and conditions. For example, experimental pyrolysis in a steam environment at 600°C has shown the evolved gases to primarily consist of CO, CO₂, H₂, CH₄, and C₂H₄. city.ac.uk Research on the pyrolysis of pellets containing crude this compound and groundnut shell demonstrated that increasing this compound content led to an increase in bio-oil yield (from 30 wt% to 41 wt% at 550°C) and pyro-gas yield, while char calorific value also increased. detritusjournal.com

Table 1: Typical Pyrolysis Product Distribution from Biomass (General)

ProductYield Range (wt%)
Bio-oil60-75
Gas10-20
Char15-25

Note: These are general ranges for biomass pyrolysis and can vary significantly based on feedstock and process conditions. globalresearchonline.net

Supercritical Water Reforming of this compound

Supercritical water reforming (SCWR) is a promising thermochemical route for converting this compound into hydrogen and syngas. aidic.itqu.edu.qamdpi.comacs.orgrepec.orgepa.govus.es Supercritical water acts as both a solvent and a reactant, facilitating the processing of streams with high moisture content and producing a clean gas at high pressure. repec.orgepa.gov This process typically operates at temperatures between 400-1000°C and pressures ranging from 170 to 300 atm. city.ac.ukaidic.itqu.edu.qaacs.org

SCWR of this compound can achieve high hydrogen yields, with studies reporting up to 70% yield using noble metals and nickel-based catalysts. qu.edu.qa At dilute feed concentrations, near-theoretical hydrogen yields of 7 mol of hydrogen/mol of this compound have been obtained, although the yield may decrease with increasing feed concentration. epa.gov Catalyst deactivation due to coking is a challenge that can be mitigated by adding alkaline metals. qu.edu.qa Process parameters such as temperature, pressure, catalyst type, and water-to-glycerol ratio significantly influence product distribution. aidic.itqu.edu.qaacs.orgrepec.org For maximizing hydrogen production, high temperatures, lower pressures, dilute feed solutions, and alkali or metal catalysts are generally preferred. repec.org SCWR of this compound has been evaluated for power production, demonstrating potential for energy and exergy efficiencies. acs.orgus.es

Table 2: Supercritical Water Reforming of this compound - Example Conditions and Results

Temperature (°C)Pressure (atm)W/G Molar RatioCatalystH₂ Yield (mol/mol this compound)Energy Efficiency (%)Exergy Efficiency (%)
80024014.65Not specified48.6%36.033.5

Note: Data extracted from a study on autothermal reforming of this compound with supercritical water for power production. acs.org

Biotechnological and Fermentative Routes for this compound Conversion

Biotechnological approaches utilize microorganisms or enzymes to convert this compound into various value-added products under milder conditions compared to thermochemical routes. mdpi.comresearchgate.netmdpi.com Fermentation, a key biotechnological process, involves the metabolic activity of microorganisms to transform this compound. mdpi.comresearchgate.netnih.gov This is considered an environmentally friendly route for biochemical synthesis. mdpi.com

This compound is an attractive feedstock for fermentation due to its abundance, low price, and ability to generate more reducing equivalents than other carbon sources like glucose. mdpi.comnih.gov A wide variety of this compound-metabolizing microorganisms have been identified. mdpi.com However, challenges exist in the biotechnological valorization of crude this compound, mainly related to the presence of impurities that can inhibit microbial activity and the difficulty in separating catalysts and products. researchgate.netnih.gov

Microbial Fermentation of this compound for Biofuels (e.g., ethanol (B145695), butanol, hydrogen)

Microbial fermentation of this compound can yield various biofuels, including ethanol, butanol, and hydrogen. mdpi.comqu.edu.qanih.goveuropa.eunih.govunesp.brmdpi.com This process offers a renewable pathway for biofuel production and can add value to the biodiesel industry by utilizing the surplus this compound byproduct. mdpi.comnih.govnih.gov

Several microorganisms, both pure strains and mixed cultures, have been investigated for their ability to ferment this compound into biofuels. nih.goveuropa.eunih.govunesp.brmdpi.com For example, the anaerobic bacterium Anaerobium acetethylicum has shown promise in converting this compound mainly to ethanol and hydrogen with minimal byproducts. nih.govnih.gov This bacterium exhibits high this compound tolerance and can grow in the absence of complex organic supplements. nih.govnih.gov Studies with A. acetethylicum have demonstrated this compound-to-ethanol ratios of about 1:0.9 and hydrogen production. nih.gov

Escherichia coli has also been explored as a platform for ethanol production from this compound, with engineered strains achieving notable ethanol concentrations under anaerobic conditions, producing hydrogen and formate (B1220265) as byproducts. europa.eu Clostridium species have been reported to ferment this compound to butanol, although byproduct accumulation can occur. nih.gov

Simultaneous production of hydrogen and ethanol from crude this compound using microbial consortia has also been investigated, demonstrating the potential for cost-effective biofuel generation. mdpi.com Factors like this compound concentration and the presence of impurities in crude this compound can influence the efficiency and product yields of microbial fermentation. nih.govnih.govmdpi.com

Table 3: Examples of Microbial Fermentation of this compound for Biofuel Production

MicroorganismMain Biofuel Product(s)Notes
Anaerobium acetethylicumEthanol, HydrogenHigh this compound tolerance, low byproduct formation. nih.govnih.gov
Escherichia coliEthanol, HydrogenEngineered strains, can produce hydrogen and formate as byproducts. europa.eu
Clostridium spp.ButanolByproduct accumulation can be a factor. nih.gov
Microbial ConsortiaHydrogen, EthanolPotential for simultaneous production from crude this compound. mdpi.com

Microbial Production of Organic Acids from this compound (e.g., lactic acid)

Microbial fermentation of this compound offers a promising route for the production of various organic acids, including lactic acid. researchgate.net Lactic acid is a versatile organic acid with applications in the food, pharmaceutical, and chemical industries, and is a key monomer for the production of biodegradable polylactic acid (PLA). researchgate.netnih.gov

Several microorganisms, such as Klebsiella pneumoniae and Escherichia coli, can metabolize this compound to produce lactic acid. researchgate.netmdpi.com The efficiency and yield of lactic acid production from this compound can vary depending on the specific microbial strain, fermentation conditions (e.g., aerobic or anaerobic), and media composition. mdpi.comaidic.it For instance, K. pneumoniae has been shown to bioconvert this compound into lactic acid and 1,3-propanediol (B51772) under anaerobic conditions. mdpi.com Studies have explored strategies to enhance lactic acid production and minimize by-product formation, such as optimizing inoculum concentration and controlling aeration. mdpi.com

Research findings indicate that genetically modified Escherichia coli strains have achieved high yields of L-lactic acid from this compound. aidic.it Another study demonstrated that Enterococcus fecalis could convert this compound and acetic acid into L-lactic acid. aidic.it The use of crude this compound as a carbon source for lactic acid production by microorganisms like Rhizopus oryzae has also been investigated, showing promising yields depending on the crude this compound concentration and nutrient supplementation. nih.gov

Here is a table summarizing some research findings on microbial lactic acid production from this compound:

MicroorganismThis compound Concentration (g/L)Co-substrate (g/L)ProductTiter (g/L)Yield (g/g or mol/mol)ConditionsReference
Klebsiella pneumoniae (2GPP)Initial 4.1NoneLactic acid3.80.54 (YLA/Gly)Anaerobic mdpi.com
Klebsiella pneumoniae (2GPP)Initial 4.2NoneLactic acidNot specifiedNot specifiedAnaerobic mdpi.com
Genetically modified E. coliNot specifiedNoneL-lactic acidNot specified0.89Not specified aidic.it
Enterococcus fecalis30Acetic acid (10)L-lactic acid55.3Not specifiedNot specified aidic.it
Genetically modified E. coli40NoneD-lactic acid3285% theoretical yieldNot specified aidic.it
Rhizopus oryzae NRRL 39575 (crude)Lucerne green juice (25)L (+)-lactic acidNot specified1.64 (after 48h), 2.31 (after 168h)Batch fermentation nih.gov
Rhizopus oryzae NRRL 39540 (crude)Not specifiedL (+)-lactic acid13.31.59Batch fermentation nih.gov

Production of Other Value-Added Bioproducts (e.g., Polyhydroxyalkanoates (PHA), trehalose (B1683222), carotenoids, vitamin B12) from this compound

This compound can also serve as a substrate for the microbial production of a variety of other high-value bioproducts, including Polyhydroxyalkanoates (PHA), trehalose, carotenoids, and vitamin B12. usamvcluj.roeuropa.eueuropa.eu

Polyhydroxyalkanoates (PHA) are biodegradable bioplastics with properties similar to conventional petroleum-based plastics. mdpi.complos.org Utilizing crude this compound for PHA production is seen as a promising approach to reduce the cost of PHA manufacturing and add value to the biodiesel production chain. mdpi.complos.org Several microorganisms, such as Cupriavidus necator and Priestia megaterium, have been investigated for their ability to produce PHA from this compound. mdpi.complos.org Studies have reported varying cell dry weight, PHA content, titer, and yield depending on the P. megaterium strain and the use of pure or crude this compound. mdpi.complos.org this compound is known to potentially affect the molecular weight of the resulting PHA polymer. plos.org

Trehalose is a disaccharide with various applications in the food, cosmetic, and pharmaceutical industries, known for its protective properties against environmental stresses. fishersci.fi Microbial conversion of this compound into trehalose has been explored as part of biorefinery concepts. europa.eueuropa.eu

Carotenoids are pigments with antioxidant properties and applications in food, feed, nutraceutical, pharmaceutical, and cosmetic industries. tandfonline.comnih.gov Certain microorganisms, including bacteria and microalgae, can produce carotenoids from this compound. usamvcluj.roeuropa.eu Research within projects like GRAIL has focused on establishing fermentation processes for carotenoid production from this compound using suitable microbial strains. usamvcluj.roeuropa.eu

Vitamin B12 (cyanocobalamin) is an essential vitamin with various biological roles. wikipedia.org Some microorganisms are capable of de novo synthesis of vitamin B12, and this compound can be used as a carbon source for its microbial production. jmb.or.krnih.gov Lactobacillus reuteri, a probiotic bacterium, has been shown to convert this compound to 1,3-propanediol and also produces vitamin B12 as a co-product. jmb.or.kr The production of vitamin B12 by Propionibacterium freudenreichii from crude this compound has also been investigated, with efforts to optimize medium composition for enhanced production. nih.gov Integrating vitamin B12 production with the production of other compounds, such as propionic acid, in a biorefinery concept could improve economic feasibility. nih.gov

Integration of this compound Valorization Strategies with Biodiesel Production Systems

The integration of this compound valorization strategies with biodiesel production systems is a crucial aspect of establishing economically viable and sustainable biorefineries. nih.govd-nb.infousamvcluj.ro Biodiesel production generates a significant amount of crude this compound as a co-product, typically around 10% by weight of the biodiesel produced. nih.govmdpi.commdpi.com This surplus crude this compound, if not effectively utilized, can pose environmental and economic challenges. nih.govmdpi.com

The quality of crude this compound, which contains impurities such as methanol, soap, free fatty acids, and salts, can impact the efficiency of downstream conversion processes. mdpi.com The use of heterogeneous catalysts in biodiesel production can result in a purer form of this compound, facilitating its direct bioconversion. mdpi.com

Economic and Environmental Assessment of this compound Biorefinery Concepts (e.g., LCA, economic potential)

The economic and environmental sustainability of this compound biorefinery concepts are critical factors in their successful implementation. Assessments such as Life Cycle Assessment (LCA) and techno-economic analysis (TEA) are employed to evaluate the potential impacts and viability of different this compound valorization pathways. acs.orgifeu.orgresearchgate.netacs.org

Techno-economic assessments evaluate the economic feasibility of this compound conversion processes by considering factors such as capital costs, operating costs, and potential revenues from the generated products. acs.orgacs.org Studies have analyzed the economic potential of converting this compound into various products, including fuel additives like acetins, and have identified promising routes based on profitability and investment requirements. acs.orgacs.org For example, the esterification of this compound to acetins has been identified as a sustainable pathway that can increase both the economic and environmental viability of biodiesel production. acs.org An economic analysis of a facility producing diacetin (B166006) and triacetin (B1683017) from this compound showed the process to be highly profitable with a significant net present value and a short payback period. acs.org

Life Cycle Assessment (LCA) is a tool used to comprehensively evaluate the environmental implications of this compound conversion technologies "from cradle to grave". ifeu.orgresearchgate.netmdpi.com LCAs consider various environmental impacts, including energy demand, greenhouse gas emissions, acidification, and eutrophication. ifeu.org Studies have used LCA to compare the environmental performance of different this compound valorization routes, such as the production of propanediols through catalytic hydrogenolysis or microbial fermentation. researchgate.netacs.org These assessments help identify environmental hotspots in the process, such as energy consumption in distillation and the environmental burden associated with this compound sourcing. researchgate.netacs.org

Research indicates that biotechnological routes for this compound conversion can offer environmental benefits compared to chemical routes, as the products and residues may be more eco-friendly. nih.gov However, the environmental impact can vary depending on the specific conversion process, its efficiency, and the energy required for product recovery. ifeu.org Integrating effective process heat recovery and utilizing sustainable water and this compound sourcing can further improve the environmental sustainability of this compound biorefineries. researchgate.netacs.org Early-stage economic and environmental assessments provide valuable insights for the development and optimization of integrated biorefinery facilities that valorize waste streams from renewable resource processing. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Glycerol and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of glycerol (B35011) and its derivatives. Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are widely used.

For this compound, ¹H NMR can provide detailed information about the different proton environments within the molecule. In this compound derivatives, such as polyesters or ethers, NMR is essential for confirming the successful incorporation of this compound into the polymer chain and for characterizing the resulting structure researchgate.netscielo.br. Chemical shifts and splitting patterns in ¹H NMR spectra allow for the identification of different types of protons, such as those in the this compound backbone, ester linkages, or end groups researchgate.netd-nb.info. Quantitative ¹H NMR (qHNMR) can be used for the precise determination of this compound content and the quantification of different components in mixtures, including mono-, di-, and triglycerides, as well as free fatty acids d-nb.info. This technique is considered accurate and calibration-free for quantifying active pharmaceutical ingredients and excipients d-nb.info. Studies have shown that ¹H NMR can quantify this compound oxidation reaction products with an error margin of less than 8% when analyzing complex mixtures acs.org.

¹³C NMR provides complementary information by revealing the different carbon environments. This is particularly useful for confirming the formation of new bonds and characterizing the carbon backbone of this compound-based polymers scielo.br. ¹³C NMR has also been explored for the quantitative analysis of this compound, using the integration of peak heights in combination with external calibration researchgate.netnih.gov. Furthermore, NMR techniques, including ²H NMR, have been employed to investigate the dynamics of this compound molecules in various matrices, such as protein matrices, providing insights into their reorientational motion and interactions aip.orgacs.org. Site-specific isotope ratios in this compound can also be determined using quantitative ¹³C NMR, often involving selective derivatization to overcome molecular symmetry researchgate.netnih.gov.

Table 1 shows representative resonance signal assignments for this compound and related compounds in ¹H NMR. researchgate.net

CompoundSignalChemical Shift (ppm)MultiplicityFunctional GroupType of Proton
This compound
3.50–3.56m-CH₂-This compound backbone CH₂
3.60–3.68m-CH-This compound backbone CH
Maleic acid6.28s=CH-Internal standard =CH
1,2-Propanediol3.50–3.56m-CH₂-CH₂
1,3-Propanediol (B51772)3.50–3.56m-CH₂-CH₂

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives and for monitoring chemical reactions, such as esterification or polymerization d-nb.infojournalcjast.com. By analyzing the absorption bands in the infrared spectrum, researchers can confirm the presence of characteristic functional groups like hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups d-nb.inforesearchgate.netrasayanjournal.co.in.

For this compound-based polyesters, FTIR spectroscopy is used to confirm the formation of ester bonds, typically indicated by the appearance of a strong absorption band around 1730-1750 cm⁻¹ (C=O stretching) and bands in the 1100-1300 cm⁻¹ region (C-O stretching of esters) d-nb.info. Changes in the intensity of the hydroxyl group absorption band (~3300 cm⁻¹) can also be monitored to track the progress of reactions involving these groups researchgate.net.

FTIR analysis has been used to characterize the functional groups of this compound derived from biodiesel production, showing similar characteristic bands to commercial this compound, including O-H stretching, aliphatic C-H stretching, C=O, and C-O ester groups rasayanjournal.co.in. In studies of this compound-based polymeric films, FTIR has revealed the interruption of hydrogen bonding in the polymer matrix upon the incorporation of this compound mdpi.com. The technique can also provide qualitative and semi-quantitative information about functional groups in biomass and monitor changes during processing mdpi.com.

Representative FTIR absorption bands for this compound and its derivatives include:

O-H stretching: ~3300-3400 cm⁻¹ researchgate.netmdpi.com

Aliphatic C-H stretching: ~2850-3000 cm⁻¹ d-nb.inforesearchgate.netmdpi.com

C=O stretching (esters): ~1730-1750 cm⁻¹ d-nb.inforasayanjournal.co.in

C-O stretching (primary alcohol): ~1030-1100 cm⁻¹ researchgate.netmdpi.com

C-O stretching (secondary alcohol) and C-O-H bending: ~1100-1450 cm⁻¹ researchgate.net

O-H bending: ~930 cm⁻¹ researchgate.netmdpi.com

Gel Permeation Chromatography (GPC) for Molecular Weight Determination of this compound-Based Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molecular weight distribution of polymers. For this compound-based polymers, GPC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) scielo.brresearchgate.net. These parameters are crucial for understanding the physical and mechanical properties of the polymer.

GPC separates polymer molecules based on their hydrodynamic volume in solution. By using appropriate calibration standards (e.g., polystyrene or methyl methacrylate (B99206) standards), the molecular weights of the this compound-based polymers can be estimated iastate.edu.

Research on this compound-based oligomers and polymers frequently utilizes GPC to monitor the polymerization process and assess the impact of reaction conditions on molecular weight researchgate.netmdpi.com. Studies have shown that factors such as monomer molar ratio, reaction time, and the presence of solvents can influence the molecular weight and degree of polymerization of this compound-based polyesters researchgate.netmdpi.com. For instance, increasing the molar ratio of this compound to a diacid and extending the reaction time can lead to increased molecular weight mdpi.com. GPC has been used to determine the molecular weights of hyperbranched oligo(diacid-glycerol)s, with reported Mn values ranging from approximately 2188 Da to 3245 Da for oligomers derived from succinic acid and azelaic acid, respectively, with relatively low polydispersities researchgate.net. In some cases, very high Mn polyesters (e.g., 445,000 g/mol ) have been prepared under neat conditions mdpi.com. GPC is also used as a quality control method for this compound-based prepolymers sunumestore.com.

Table 2 shows representative GPC data for this compound-based oligomers. researchgate.net

Oligomer SourceMn (Da)Polydispersity (Ð)Degree of Polymerization
Succinic acid2188Low-
Azelaic acid3245Low-

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Polymer Characterization

Mass Spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) MS, are powerful tools for the characterization of synthetic polymers, including those derived from this compound scielo.brweebly.comnih.gov. MALDI-TOF MS provides detailed structural information with high sensitivity, enabling the determination of molecular weight, end groups, and repeating units nih.govyoutube.com.

MALDI-TOF MS is a soft ionization technique that can resolve individual polymer chains (n-mers) in a mass spectrum . This allows for the elucidation of not only the mass distribution and repeat unit mass but also the identity and fidelity of polymer end groups . This is particularly valuable for functionalized polymers where confirming end group purity is crucial . While traditional methods like ¹H NMR may not be sensitive enough to verify the low relative concentration of new linkages formed during functionalization, MALDI-TOF can resolve the end groups and confirm reaction completion .

MALDI-TOF MS has been used to determine the average molecular weights of this compound-based resins, reporting values in the range of 1800-2800 Da, indicating they are oligomers scielo.br. The technique has also been applied to study the fragmentation patterns of this compound-based polymers, providing insights into their structure and the mechanism of their formation researchgate.net. MALDI-TOF/TOF-MS/MS has been successfully used to study biodegradable polymers like polyesters and polyesteramides, providing detailed information about bond sequences and side products nih.gov.

Thermal Analysis Techniques (e.g., Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Material Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are widely used to study the thermal properties of this compound and its derivatives, including their stability, degradation behavior, glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior mdpi.comnih.govresearchgate.netgoogle.comresearchgate.net. These properties are critical for determining the suitability of these materials for various applications and for understanding the impact of composition and structure on their thermal performance.

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to determine the thermal decomposition temperature and the amount of volatile components in this compound-based materials mdpi.comresearchgate.netncsu.edu. For this compound-based polymers, TGA can provide information on their thermal stability and degradation mechanisms scielo.brd-nb.info. Studies have shown that the thermal stability of this compound-based resins can vary depending on the type of acid used in their synthesis scielo.br. Pure this compound typically shows degradation between 200-250°C researchgate.net.

DSC measures the heat flow into or out of a sample as a function of temperature or time. This technique is used to determine thermal transitions such as glass transition, melting, crystallization, and curing mdpi.comnih.govgoogle.com. For this compound-based polymers, DSC can provide information on their amorphous or crystalline nature and their thermal transitions, which are related to their mechanical properties researchgate.netd-nb.infomdpi.com. For example, the glass transition temperature of poly(this compound glutarate) has been shown to increase with increasing degree of branching and molecular weight mdpi.com. DSC has also been used to study the effect of this compound as a plasticizer in polymer films, showing changes in thermal transitions upon its incorporation mdpi.com. TGA and DSC analyses often complement each other in providing a comprehensive understanding of the thermal behavior of this compound-based materials mdpi.com.

Table 3 shows representative thermal analysis data for a this compound-based resin (GAA). scielo.br

TechniqueEventTemperature Range (°C)Mass Loss (%)
TGAThermal Degradation~200 - 350-
DTAExothermic/Endothermic--
DSCThermal Transitions--

Note: Specific values for temperature ranges and mass loss depend on the exact composition and heating rate.

Microscopic and Morphological Characterization Methods (e.g., Transmission Electron Microscopy (TEM))

Microscopic techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are employed to investigate the morphology and microstructure of this compound and its derivatives, particularly in the form of polymers, composites, and nanoparticles d-nb.infoconicet.gov.arnih.govmdpi.com. These techniques provide visual information about the size, shape, dispersion, and arrangement of different phases within the material.

TEM uses a beam of electrons that is transmitted through a very thin sample to create an image. This technique offers high resolution, allowing for the visualization of structures at the nanoscale, including nanoparticles, polymer chains, and the dispersion of fillers in composite materials mdpi.com. TEM has been used to examine the morphology of poly(this compound monomethacrylate)-encapsulated nanoparticles, revealing their shape and size distribution nih.gov. It can also be used to study the dispersion of nanofillers, such as montmorillonite (B579905) clay, in this compound-plasticized polymer matrices researchgate.net. High-resolution TEM (HRTEM) can even provide information at the atomic scale mdpi.com.

SEM, on the other hand, scans the surface of a sample with a focused electron beam and detects secondary or backscattered electrons to create an image of the surface topography. SEM provides information about the surface morphology, homogeneity, and the presence of features like pores or cracks d-nb.infonih.gov. Scanning electron microscopy has been used to assess the homogeneity of this compound-based polyesters d-nb.info.

Microscopic techniques play a crucial role in understanding the relationship between the processing, morphology, and final properties of this compound-based materials, especially in applications like tissue engineering and drug delivery where the microstructure is critical mdpi.com. TEM and SEM are essential for characterizing the morphology of biopolymers and their derivatives, including nanoparticles and nanofibers mdpi.com.

Table 4 summarizes the applications of TEM in characterizing this compound-based materials.

Material TypeInformation Provided by TEM
This compound-based nanoparticlesParticle size, shape, and morphology nih.gov
Polymer nanocompositesDispersion and exfoliation of nanofillers (e.g., clay) researchgate.net
Polymer morphologyMicrostructure and arrangement of polymer chains mdpi.com
Biopolymer derivativesNanoscale structures, crystal planes, and molecular orientation mdpi.com

Q & A

Basic: What experimental designs are recommended for optimizing glycerol bioconversion into high-value chemicals like 3-hydroxypropionic acid (3-HP)?

Answer:
The Plackett-Burman design is ideal for initial screening of critical variables (e.g., pH, temperature, this compound feeding rate) in microbial bioconversion processes. This fractional factorial design minimizes experiments while identifying significant factors . For advanced optimization, Central Composite Design (CCD) refines interactions between variables, such as pH and specific this compound feeding rate, to maximize 3-HP titer and yield . Statistical validation via ANOVA ensures model reliability, with R² values >0.98 indicating robust predictive capacity .

Advanced: How can researchers resolve discrepancies between classical viscosity models and empirical data in this compound-based nanofluids?

Answer:
In γ-Al₂O₃-glycerol nanofluids, classical Einstein and Brinkman models underpredict viscosity due to unaccounted particle aggregation and interfacial effects. Empirical corrections (e.g., incorporating temperature-dependent volume fraction) improve accuracy. Experimental validation at shear rates of 20–70 s⁻¹ and ultrasonication (3–6 hours) is critical to homogenize nanoparticles (20–30 nm) and reduce data variance . Advanced rheological characterization, including shear-thinning behavior analysis, is recommended .

Basic: What analytical methods are standardized for quantifying free this compound in biodiesel?

Answer:
EN 14106-compliant gas chromatography (GC) with flame ionization detection (FID) is the gold standard. Key steps include:

  • Derivatization of this compound to trimethylsilyl ethers for volatility.
  • Use of SCION Instruments™ with DB-5HT columns for separation.
  • Repeatability validation (≤5% RSD) across 10 runs to ensure compliance .

Advanced: How do pH and this compound concentration interact to influence microalgal biomass yield in mixotrophic cultures?

Answer:
A Box-Behnken Design (BBD) under Response Surface Methodology (RSM) quantifies nonlinear interactions. For Chlorella vulgaris, pH (6–8), light intensity (5,000–15,000 lx), and this compound concentration (5–15 g/L) are optimized via polynomial models. Quadratic terms reveal pH-glycerol synergy: higher this compound (10–15 g/L) at pH 7.5 enhances biomass by 40% via improved carbon assimilation . Validation requires photobioreactor trials with real-time pH monitoring .

Basic: What are the best practices for designing fed-batch fermentation processes using this compound as a carbon source?

Answer:

  • Pre-culture standardization : Use batch mode with defined this compound levels (e.g., 20 g/L) to achieve exponential growth phase inoculation .
  • Feedback control : Maintain this compound concentration >5 g/L to prevent substrate limitation.
  • Harvesting criteria : Trigger cell concentration at OD₆₀₀ ≈ 15–20 to avoid overflow metabolism .

Advanced: Why do esterification reactions of this compound with acetic acid show deviations from theoretical equilibrium, and how can kinetics be improved?

Answer:
Side reactions (e.g., diacetin hydrolysis) and catalyst deactivation (e.g., sulfonic acid resins) reduce yields. Density Functional Theory (DFT) simulations identify transition states and optimize Brønsted acid catalysts. Experimental validation using in situ FTIR monitors reaction intermediates. Kinetic modeling with Langmuir-Hinshelwood equations improves rate predictions .

Basic: How can researchers ensure reproducibility in this compound-fed microbial cultures?

Answer:

  • Strain authentication : Use genomic sequencing (e.g., 16S rRNA for L. reuteri DSM 17938) .
  • Medium stabilization : Add this compound post-autoclaving to prevent Maillard reactions.
  • Process control : Document dissolved oxygen (DO) and redox potential (±5% variance) .

Advanced: What statistical approaches address data contradictions in multi-parameter this compound bioprocessing studies?

Answer:
Multivariate Analysis of Variance (MANOVA) handles conflicting variables (e.g., temperature vs. agitation). For CCD-derived datasets, desirability function analysis balances competing responses (e.g., 3-HP yield vs. byproduct formation). Contradictions in pH effects (e.g., growth vs. product inhibition) are resolved via ridge regression to identify Pareto-optimal conditions .

Basic: What quality control protocols are essential for this compound used in cell culture media?

Answer:

  • Purity verification : USP/Ph.Eur. standards require ≥99.5% this compound (GC-FID validated) .
  • Endotoxin testing : Limulus Amebocyte Lysate (LAL) assay with thresholds <0.25 EU/mL.
  • Storage : Anhydrous this compound at 15–25°C in amber vials to prevent hygroscopic degradation .

Advanced: How does ultrasonication duration affect nanoparticle dispersion in this compound-based nanofluids?

Answer:
Ultrasonication beyond 6 hours induces cavitation-induced particle fragmentation, reducing γ-Al₂O₃ size from 30 nm to <20 nm. Dynamic Light Scattering (DLS) and zeta potential measurements confirm stability (≥48 hours). Prolonged sonication (>6 h) risks oxidation; nitrogen-purged chambers are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.